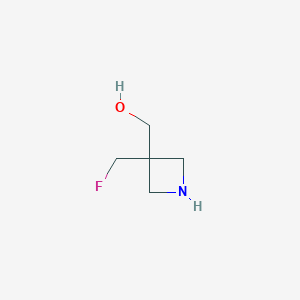

(3-(Fluoromethyl)azetidin-3-yl)methanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H10FNO |

|---|---|

Molecular Weight |

119.14 g/mol |

IUPAC Name |

[3-(fluoromethyl)azetidin-3-yl]methanol |

InChI |

InChI=1S/C5H10FNO/c6-1-5(4-8)2-7-3-5/h7-8H,1-4H2 |

InChI Key |

DLWCLNZMIBTECG-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)(CO)CF |

Origin of Product |

United States |

Synthetic Methodologies for 3 Fluoromethyl Azetidin 3 Yl Methanol and Its Derivatives

Foundational Approaches to Azetidine (B1206935) Ring Construction

The fundamental strategies for building the azetidine scaffold typically involve either forming one bond to close the ring (intramolecular) or forming two bonds simultaneously (intermolecular).

Intramolecular approaches are a cornerstone of azetidine synthesis, relying on the cyclization of a linear precursor containing a nitrogen nucleophile and a suitable electrophilic carbon at the 3-position. nih.govorganic-chemistry.org These methods are widely used for creating functionalized azetidines. rsc.org

A classic and direct method for forming the azetidine ring is through intramolecular SN2 reactions. nih.gov This strategy involves a nucleophilic attack by a nitrogen atom onto a carbon atom three positions away, which is connected to a good leaving group.

The precursors for these reactions are typically γ-substituted amines, such as 1,3-halo amines or derivatives of 1,3-amino alcohols. In the case of 1,3-halo amines, a base is used to deprotonate the amine, increasing its nucleophilicity and promoting the displacement of the halide to form the cyclic product. A similar approach can be taken with 1,3-amino alcohols, where the hydroxyl group is first converted into a better leaving group, such as a mesylate or tosylate, before cyclization is induced by a base. nih.gov Another variation involves the reaction of alkyl dihalides with primary amines, where the azetidine is formed through a one-pot cyclocondensation, often facilitated by microwave irradiation in an aqueous alkaline medium. organic-chemistry.org

Table 1: Examples of Leaving Groups in Intramolecular Azetidine Synthesis

| Precursor Type | Leaving Group | Reference |

|---|---|---|

| 1,3-Halo Amine | Halogen (e.g., Cl, Br, I) | nih.gov |

| Activated 1,3-Amino Alcohol | Mesylate | nih.gov |

| Activated 1,3-Amino Alcohol | Tosylate | rsc.org |

The Mitsunobu reaction is a powerful dehydration reaction that converts alcohols into a wide array of functional groups using reagents like triphenylphosphine (B44618) (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgorganic-chemistry.org The reaction proceeds with a clean inversion of stereochemistry at the alcohol carbon, making it valuable in stereoselective synthesis. organic-chemistry.org

While extensively used for creating esters, ethers, and thioethers, its application with nitrogen nucleophiles can lead to the formation of nitrogen-containing rings. wikipedia.orgorganic-chemistry.org When β-amino alcohols (1,2-amino alcohols) are subjected to Mitsunobu conditions, an internal substitution of the activated hydroxyl group by the amine nitrogen can occur. However, this typically leads to the formation of three-membered aziridine (B145994) rings, and this pathway can be a competing side reaction when attempting other transformations. researchgate.netnih.gov

The intentional internal Mitsunobu reaction of β-amino alcohols has been demonstrated to produce chiral aziridines in good yields. nih.gov Conceptually, extending this to 1,3-amino alcohols could form the four-membered azetidine ring. However, the success of the reaction depends on several factors, including the pKa of the nucleophile. wikipedia.org The intramolecular cyclization must compete effectively with potential intermolecular side reactions.

Table 2: Key Reagents in the Mitsunobu Reaction

| Reagent Type | Example(s) | Function | Reference |

|---|---|---|---|

| Phosphine (B1218219) | Triphenylphosphine (PPh₃) | Activates the alcohol | wikipedia.org |

| Azodicarboxylate | DEAD, DIAD | Oxidant, facilitates proton transfer | wikipedia.org |

Ring expansion of smaller, more strained heterocycles provides an alternative route to azetidines. The thermal isomerization of aziridines into azetidines is one such strategy. According to Woodward-Hoffmann rules, the thermal electrocyclic opening of an aziridine ring is a conrotatory process, leading to the formation of an azomethine ylide intermediate. epfl.ch This highly reactive 1,3-dipole can then undergo various transformations.

While these ylides are often trapped in [3+2] cycloaddition reactions to form five-membered rings, other reaction pathways can be exploited. epfl.ch A one-carbon ring expansion of aziridines can be achieved to furnish azetidines. This has been demonstrated effectively using biocatalytic methods involving engineered enzymes that promote a mdpi.comspringernature.com-Stevens rearrangement over competing pathways. nih.gov Although distinct from purely thermal isomerization, it highlights the viability of converting aziridinium (B1262131) ylides into azetidines. nih.gov Another approach involves reacting 1-arenesulfonylaziridines with dimethylsulfoxonium methylide, which proceeds through a one-pot reaction to yield the corresponding 1-arenesulfonylazetidines. organic-chemistry.org

Intermolecular reactions, where two separate molecules combine to form the azetidine ring, offer a high degree of flexibility and convergence in synthesis.

The [2+2] cycloaddition is one of the most direct and efficient methods for constructing four-membered rings. rsc.org In the context of azetidine synthesis, this typically involves the reaction of an imine or an imine equivalent with an alkene or a ketene (B1206846).

A prominent example is the Staudinger synthesis , which is the cycloaddition of a ketene with an imine to produce a β-lactam (an azetidin-2-one). mdpi.com These β-lactams are valuable intermediates that can be subsequently reduced to the corresponding azetidines. chemrxiv.org

More recently, photocatalytic methods have gained prominence. The aza Paternò-Büchi reaction , a [2+2] photocycloaddition between an imine and an alkene, provides direct access to azetidines. rsc.org Visible-light-mediated versions of this reaction have been developed, using photocatalysts to enable the reaction between substrates like oximes and alkenes under mild conditions. springernature.comchemrxiv.org These methods are characterized by their operational simplicity and broad functional group tolerance. chemrxiv.org Dehydrogenative [2+2] cycloadditions between amines and alkenes have also been developed, offering a highly stereoselective and atom-economic route to functionalized azetidines under photoredox catalysis. acs.org

Table 3: Comparison of [2+2] Cycloaddition Methods for Azetidine Scaffolds

| Method | Reactants | Product | Key Features | Reference |

|---|---|---|---|---|

| Staudinger Synthesis | Ketene + Imine | β-Lactam (Azetidin-2-one) | Classic, versatile method | mdpi.com |

| Aza Paternò-Büchi | Imine + Alkene | Azetidine | Photochemical (UV or visible light) | rsc.org |

| Visible-Light Photocatalysis | Oxime + Alkene | Functionalized Azetidine | Mild conditions, high functional group tolerance | springernature.comchemrxiv.org |

Intermolecular Cycloaddition and Addition Reactions for Azetidine Scaffolds

Aza-Michael Addition for the Formation of Azetidine Derivatives

The aza-Michael addition, a powerful C-N bond-forming reaction, has been effectively utilized in the synthesis of various azetidine derivatives. mdpi.combohrium.comnih.gov This reaction typically involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound.

A general approach involves the reaction of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates. mdpi.combohrium.comnih.gov For instance, the starting (N-Boc-azetidin-3-ylidene)acetate can be prepared from (N-Boc)azetidin-3-one through a Horner-Wadsworth-Emmons reaction. bohrium.comnih.gov Subsequent aza-Michael addition of various heterocyclic amines to this acceptor yields functionalized 3-substituted 3-(acetoxymethyl)azetidines. bohrium.comnih.gov

The reaction conditions for the aza-Michael addition can be tuned to accommodate different nucleophiles. For example, the addition of heterocyclic aliphatic amines to methyl 2-(N-Boc-azetidin-3-ylidene)acetate often proceeds efficiently in the presence of a base like DBU in acetonitrile, with reaction times around 4 hours. mdpi.com In contrast, the addition of less nucleophilic aromatic amines such as pyrazoles may require longer reaction times (e.g., 16 hours) to achieve high yields. mdpi.com

This methodology has been successfully applied to a range of heterocyclic amines, including:

1H-pyrazole and its derivatives mdpi.com

1H-imidazole mdpi.com

1H-benzimidazole mdpi.com

1H-indole mdpi.com

1,2,4-triazole (B32235) mdpi.com

1,2,3-benzotriazole mdpi.com

The resulting 3-(heterocyclyl)azetidine adducts can be further diversified. For example, brominated pyrazole-azetidine hybrids have been used in Suzuki-Miyaura cross-coupling reactions to introduce additional molecular complexity. mdpi.comnih.gov The structures of these novel heterocyclic compounds are typically confirmed by spectroscopic methods such as NMR (¹H, ¹³C, ¹⁵N, and ¹⁹F) and high-resolution mass spectrometry (HRMS). mdpi.combohrium.comnih.gov

It is important to note that while the aza-Michael addition is a versatile tool for creating substituted azetidines, the direct synthesis of (3-(Fluoromethyl)azetidin-3-yl)methanol via this route has not been explicitly detailed in the provided context. Instead, this method provides access to precursors that could potentially be converted to the target compound through subsequent chemical transformations.

Direct Synthetic Routes to this compound

Direct synthetic strategies for obtaining this compound often commence with a pre-formed azetidine ring, focusing on the introduction of the fluoromethyl group.

A common and effective method for the synthesis of this compound and its N-substituted derivatives involves the nucleophilic fluorination of a corresponding hydroxymethyl-substituted azetidine precursor. google.com This two-step sequence begins with the activation of the primary hydroxyl group, followed by its displacement with a fluoride (B91410) ion.

The initial step in this synthetic sequence is the conversion of the hydroxyl group of a 3-hydroxymethylazetidine derivative into a better leaving group. This is typically achieved by sulfonylation. For instance, (1-(2-(benzyloxy)ethyl)azetidin-3-yl)methanol can be reacted with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base to form the corresponding mesylate or tosylate, respectively. google.com These sulfonate esters are excellent substrates for subsequent nucleophilic substitution reactions.

With the activated leaving group in place, the crucial C-F bond is formed through nucleophilic fluorination. Triethylamine (B128534) trihydrofluoride (Et3N·3HF) is a widely used and effective fluorinating agent for this transformation. google.comoakwoodchemical.com It is favored for being a mild and selective reagent that is less corrosive to standard laboratory glassware compared to other fluoride sources like anhydrous HF. chemicalbook.com The reaction involves treating the sulfonylated azetidine, such as (1-(2-(benzyloxy)ethyl)azetidin-3-yl)methyl methanesulfonate (B1217627) or the corresponding tosylate, with triethylamine trihydrofluoride to yield the desired 1-(2-(benzyloxy)ethyl)-3-(fluoromethyl)azetidine. google.com The use of a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in conjunction with Et3N·3HF has been shown to be effective in controlling the formation of hydrolysis by-products.

While triethylamine trihydrofluoride is a common choice, other fluorinating agents can also be employed. Tetrabutylammonium fluoride (TBAF) is another reagent capable of displacing leaving groups like tosylates and mesylates to form alkyl fluorides. acsgcipr.org Anhydrous TBAF is particularly reactive, readily fluorinating primary alkyl halides and sulfonates. acsgcipr.org In one instance, tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate was successfully fluorinated using TBAF under reflux conditions to generate the corresponding 3-(fluoromethyl)azetidine (B1444597) derivative. nih.gov

The stereochemical outcome of nucleophilic fluorination reactions, such as the displacement of a leaving group on a chiral center, typically proceeds with inversion of configuration via an Sₙ2 mechanism. acsgcipr.org However, for the synthesis of this compound from an achiral precursor like (azetidin-3-yl)methanol, the stereochemistry at the C3 position is not a factor as it is a prochiral center. The introduction of the fluorine atom creates a new stereocenter if the substituents on the azetidine nitrogen are different from the hydroxymethyl group. The provided literature does not delve into the stereochemical outcomes for this specific transformation.

| Fluorinating Agent | Substrate Example | Product Example | Reference |

| Triethylamine trihydrofluoride (Et3N·3HF) | (1-(2-(benzyloxy)ethyl)azetidin-3-yl)methyl methanesulfonate | 1-(2-(benzyloxy)ethyl)-3-(fluoromethyl)azetidine | google.com |

| Tetrabutylammonium fluoride (TBAF) | tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate | tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate | nih.gov |

Reductive processes are integral to the synthesis of the target molecule and its precursors. For example, the precursor (1-(2-(benzyloxy)ethyl)azetidin-3-yl)methanol can be prepared by the reduction of the corresponding methyl ester, methyl 1-(2-(benzyloxy)ethyl)azetidine-3-carboxylate, using a hydride reducing agent such as lithium aluminum hydride (LiAlH₄). google.com

Furthermore, after the successful introduction of the fluoromethyl group, reductive steps are often necessary to deprotect the nitrogen atom or remove other protecting groups. In the synthesis of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol, the final step involves the reductive removal of a benzyl (B1604629) group from the azetidine nitrogen of 1-(2-(benzyloxy)ethyl)-3-(fluoromethyl)azetidine. google.com This is typically achieved through catalytic hydrogenation using a palladium catalyst and hydrogen gas. google.com

Reductive Pathways in Azetidine Synthesis

Utilization of Hydride Reducing Agents (e.g., Lithium Aluminum Hydride) for Ester Reduction

A fundamental and reliable method for the synthesis of this compound involves the reduction of a corresponding ester precursor, such as alkyl 3-(fluoromethyl)azetidine-3-carboxylate. This transformation is typically achieved using a powerful hydride-donating reagent.

Lithium aluminum hydride (LiAlH₄ or LAH) is a potent and commonly used reducing agent for this purpose. masterorganicchemistry.comcommonorganicchemistry.com It is strong enough to reduce a wide range of carbonyl compounds, including esters and carboxylic acids, to primary alcohols. masterorganicchemistry.combyjus.com In contrast, milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters. orgoreview.comlibretexts.org

The reduction process is conducted in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). byjus.com The mechanism proceeds in two main stages:

First Hydride Addition: A hydride ion from LiAlH₄ performs a nucleophilic attack on the electrophilic carbonyl carbon of the ester. This breaks the C=O pi bond and forms a tetrahedral intermediate.

Leaving Group Elimination & Second Hydride Addition: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the alkoxide group (-OR) as a leaving group. This results in the in-situ formation of an aldehyde. The aldehyde is then immediately reduced by a second equivalent of LiAlH₄ in a subsequent nucleophilic attack to form an alkoxide intermediate.

Protonation: A final workup step with a protic source (e.g., water or dilute acid) protonates the resulting alkoxide to yield the final primary alcohol, this compound. orgoreview.comlibretexts.org

Table 1: Ester Reduction via Lithium Aluminum Hydride

| Component | Description |

|---|---|

| Substrate | Alkyl 3-(fluoromethyl)azetidine-3-carboxylate |

| Reagent | Lithium Aluminum Hydride (LiAlH₄) |

| Solvent | Anhydrous ethers (e.g., THF, Diethyl Ether) |

| Intermediate | 3-(Fluoromethyl)azetidine-3-carbaldehyde |

| Product | this compound |

Advanced and Novel Synthetic Strategies for Fluorinated Azetidines

Recent advancements in synthetic chemistry have provided sophisticated and highly efficient methods for constructing and derivatizing the azetidine scaffold. rsc.org These novel strategies, particularly those employing transition metal catalysis, offer unique pathways to complex fluorinated azetidines that are not readily accessible through traditional means. rsc.org

Transition metal catalysis has become an indispensable tool in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. mdpi.comnih.gov In the context of azetidine chemistry, these methods facilitate diverse functionalizations, including the introduction of fluorine atoms and the construction of the ring itself. rsc.orgsigmaaldrich.com

An innovative strategy for synthesizing fluorinated amines involves the palladium-catalyzed fluorinative bifunctionalization of azetidines. nih.gov This reaction utilizes gem-difluorocyclopropanes as unique reagents that enable the regioselective cleavage of both C-C and C-F bonds, leading to the formation of β,γ-bisfluorinated amines. nih.govbohrium.comresearchgate.net

The reaction proceeds with 100% atom economy by incorporating a 2-fluorinated allyl group and a fluorine atom from the gem-difluorocyclopropane into the azetidine substrate. nih.govbohrium.com Mechanistic studies suggest a pathway where the azetidine nitrogen attacks a 2-fluorinated allyl palladium complex. researchgate.net This generates an η²-coordinated N-allyl azetidine intermediate, which is followed by a fluoride ligand transfer to afford the final ring-opened, bifunctionalized product. nih.govbohrium.com This method provides a novel route to access complex fluorinated amine structures.

Table 2: Key Features of Palladium-Catalyzed Fluorinative Bifunctionalization

| Feature | Description |

|---|---|

| Catalyst | Palladium complex |

| Substrates | Azetidines, gem-difluorocyclopropanes |

| Key Transformation | Regioselective C-C and C-F bond cleavage and ring opening |

| Products | β,γ-bisfluorinated amines |

| Advantage | 100% atom economy, synthesis of complex fluorinated molecules |

Transition Metal-Catalyzed Reactions in Azetidine Derivatization

Intramolecular γ-C(sp³)–H Amination for Functionalized Azetidines

The direct functionalization of unactivated C(sp³)–H bonds is a powerful strategy for streamlining synthetic routes. acs.orgrsc.org Efficient methods have been developed for the synthesis of azetidines via a palladium-catalyzed intramolecular amination of C–H bonds at the γ-position. organic-chemistry.orgnih.gov

This transformation typically employs a picolinamide (B142947) (PA) protected amine substrate, which acts as a directing group to facilitate the C–H activation. organic-chemistry.orgnih.gov The reaction converts a primary γ-C(sp³)–H bond directly into a C–N bond, effectively closing the four-membered azetidine ring. organic-chemistry.org The process is believed to proceed through a Pd(II)/Pd(IV) catalytic cycle. organic-chemistry.org This method is valued for its use of inexpensive reagents, convenient operating conditions, and predictable selectivity, offering a highly efficient alternative to traditional multi-step cyclization procedures. acs.orgnih.gov

Table 3: Palladium-Catalyzed Intramolecular γ-C(sp³)–H Amination

| Component | Role |

|---|---|

| Catalyst | Palladium(II) acetate |

| Substrate | Picolinamide (PA) protected amine |

| Bond Formed | C(sp³)–N bond |

| Product | Functionalized Azetidine |

| Key Feature | Directs amination to an unactivated γ-C–H bond |

Applications of Azetidines as Chiral Ligands in Catalysis

Beyond being synthetic targets, chiral azetidines are valuable as components of catalysts for asymmetric reactions. researchgate.net Enantiomerically pure azetidine-derived molecules can serve as highly effective chiral ligands for transition metals or as organocatalysts, inducing stereoselectivity in a variety of chemical transformations. researchgate.netresearchgate.net

For instance, N-substituted-azetidinyl(diphenylmethyl)methanols have been successfully employed as chiral catalysts in the enantioselective addition of diethylzinc (B1219324) to both aromatic and aliphatic aldehydes, achieving high levels of enantioselectivity. researchgate.net The defined stereochemistry of the azetidine ring creates a chiral environment around the metal center, which dictates the facial selectivity of the nucleophilic attack. Chiral azetidine-based ligands have been utilized in a range of asymmetric reactions, demonstrating their versatility and effectiveness in modern catalysis. researchgate.netsemanticscholar.org

Table 4: Asymmetric Reactions Using Chiral Azetidine-Based Catalysts

| Reaction Type | Catalyst System |

|---|---|

| Addition of diethylzinc to aldehydes | Chiral N-substituted-azetidinylmethanols |

| Friedel-Crafts alkylations | Azetidine-derived organocatalysts |

| Michael-type reactions | Azetidine-derived organocatalysts |

Electrophilic Azetidinylation Approaches and Reactive Intermediates

A novel approach to incorporating the azetidine scaffold into molecules involves electrophilic azetidinylation, where a reactive azetidine-based species is attacked by a nucleophile. nih.gov This strategy is particularly useful for the late-stage functionalization of complex molecules.

A key development in this area is the use of azetidine sulfonyl fluorides (ASFs) as versatile reagents. nih.gov These compounds can be activated to generate reactive electrophilic intermediates. In a process known as deFluorosulfonylative (deFS) coupling, ASFs react with nucleophiles, such as secondary amines, to form 3-substituted azetidines. The reaction is believed to proceed through the formation of an azetidinyl carbocation, a potent electrophile that is readily captured by the nucleophile. nih.gov This method provides an attractive alternative to other strain-release strategies and expands the toolkit for synthesizing diverse 3,3-disubstituted azetidines. nih.gov

Table 5: Electrophilic Azetidinylation using Azetidine Sulfonyl Fluorides (ASFs)

| Component | Description |

|---|---|

| Reagent | Azetidine Sulfonyl Fluoride (ASF) |

| Reactive Intermediate | Azetidinyl carbocation |

| Nucleophile | Secondary amines, among others |

| Reaction Type | deFluorosulfonylative (deFS) coupling |

| Application | Late-stage introduction of the azetidine motif |

Development and Application of Azetidine Sulfonyl Fluorides (ASFs) in DeFluorosulfonylation Reactions

A significant advancement in the synthesis of 3,3-disubstituted azetidines has been the development of Azetidine Sulfonyl Fluorides (ASFs) as versatile reagents. nih.govacs.org These compounds serve as precursors to azetidinyl carbocations through an unconventional defluorosulfonylation (deFS) reaction pathway. nih.govacs.orgnih.gov Unlike typical Sulfur-Fluoride Exchange (SuFEx) reactions where nucleophiles attack the sulfur atom, the deFS pathway is initiated by mild thermal activation (around 60 °C), leading to the expulsion of sulfur dioxide and a fluoride ion to generate a reactive carbocation intermediate. nih.govacs.org

This method provides a mild and effective strategy for accessing a wide array of new azetidine derivatives. nih.gov The generated azetidinyl carbocation can be trapped by a broad range of nucleophiles, including primary and secondary amines, anilines, NH-azoles, sulfoximines, and phosphorus-based reagents. nih.govacs.org This versatility allows for the direct coupling of various pharmacophores to the azetidine scaffold, creating novel chemical motifs for drug discovery. nih.govacs.org The development of ASFs represents an attractive alternative to methods involving highly strained precursors like 1-azabicyclo[1.1.0]butanes (ABBs). acs.org

Table 1: Comparison of SuFEx and deFS Pathways for ASFs

| Feature | Sulfur-Fluoride Exchange (SuFEx) | Defluorosulfonylation (deFS) |

|---|---|---|

| Reaction Type | Nucleophilic substitution at sulfur | Carbocation formation via SO₂ and F⁻ loss nih.govacs.org |

| Typical Product | S(VI) derivatives (e.g., sulfonamides) acs.org | 3-substituted azetidines nih.gov |

| Activation | Anionic conditions nih.gov | Mild thermal conditions (e.g., 60 °C) acs.org |

| Intermediate | N/A | Azetidinyl carbocation nih.govacs.org |

| Key Application | Synthesis of S(VI) motifs nih.gov | "Azetidinylation" of diverse nucleophiles acs.org |

Generation and Reactivity of Azetidinyl Carbocations

Azetidinyl carbocations are key reactive intermediates in several synthetic routes leading to 3,3-disubstituted azetidines. dalalinstitute.com These electron-deficient species carry a positive charge on a carbon atom within the strained four-membered ring, rendering them highly electrophilic. dalalinstitute.com A primary method for their generation is the defluorosulfonylation (deFS) of Azetidine Sulfonyl Fluorides (ASFs) under mild thermal conditions. nih.govacs.org This process involves the heterolytic cleavage of the C-S bond, facilitated by the release of gaseous sulfur dioxide. nih.govdalalinstitute.com

Once formed, the planar azetidinyl carbocation readily reacts with a wide variety of nucleophiles. dalalinstitute.comyoutube.com This high reactivity allows for the introduction of diverse functional groups at the C3 position of the azetidine ring. nih.govacs.org The principal reaction pathway is nucleophilic attack, where the carbocation accepts an electron pair from a nucleophile to form a new covalent bond. dalalinstitute.com The scope of nucleophiles compatible with this reaction is broad, encompassing various amines, anilines, and other heteroatomic nucleophiles, which enables the facile synthesis of complex azetidine derivatives. nih.govacs.org The stability and reactivity of these carbocations are influenced by the substituents on the azetidine ring and the specific reaction conditions employed. dalalinstitute.combuffalo.edu

Asymmetric Synthesis of Chiral Fluorinated Azetidines

Chirality is a critical factor in drug design, as different enantiomers of a molecule can have vastly different biological activities. nih.gov Therefore, the asymmetric synthesis of chiral fluorinated azetidines, such as derivatives of this compound, is of paramount importance. sigmaaldrich.com Asymmetric synthesis aims to produce a single enantiomer of a chiral product from an achiral or racemic starting material. nih.gov

Key strategies for achieving this include:

Chiral Pool Synthesis: This approach utilizes naturally occurring, enantiomerically pure molecules like amino acids or sugars as starting materials. youtube.com

Chiral Auxiliaries: A chiral auxiliary is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction, after which it is removed. youtube.com

Chiral Catalysis: A small amount of a chiral catalyst is used to stereoselectively convert a large amount of substrate into a chiral product. This is often the most efficient method. youtube.com

For fluorinated compounds, specific methods have been developed, such as enolate alkylation using optically active electrophiles like fluoroiodoacetic acid, to introduce the fluorine atom stereoselectively. nih.gov These asymmetric strategies are crucial for accessing specific stereoisomers of fluorinated azetidines for evaluation as potential therapeutic agents. mdpi.com

Enantioselective Desymmetrization of Azetidine Systems

A powerful strategy for the asymmetric synthesis of chiral azetidines is the catalytic enantioselective desymmetrization of prochiral or meso-azetidines. acs.orgnih.gov This method involves the ring-opening of a symmetrical azetidine by a nucleophile, guided by a chiral catalyst, to produce a highly enantioenriched, densely functionalized product. acs.orgfigshare.com

The first successful catalytic asymmetric desymmetrization of azetidines was achieved using a BINOL-derived chiral phosphoric acid (CPA) as the catalyst. acs.orgresearchgate.net In this system, the catalyst activates the N-acyl azetidine, facilitating a smooth intermolecular reaction with a nucleophile, such as a thiol. acs.orgrsc.org The success of the reaction and the level of enantioselectivity are highly dependent on the synergistic combination of the catalyst, the nucleophile, the protective group on the azetidine nitrogen, and the reaction conditions. acs.orgnih.gov Mechanistic studies, including DFT calculations, have shown that the reaction proceeds via activation of the amide nitrogen, with the Curtin-Hammett principle governing the stereochemical outcome. acs.orgnih.gov This approach provides a direct route to versatile chiral building blocks that would be difficult to synthesize otherwise. figshare.com

Table 2: Key Factors in Enantioselective Desymmetrization of Azetidines

| Factor | Role and Importance | Example |

|---|---|---|

| Chiral Catalyst | Controls the stereochemical pathway of the ring-opening. | BINOL-derived phosphoric acid (CPA) researchgate.net |

| Protective Group | Influences the reactivity and activation of the azetidine. acs.org | N-Acyl group (e.g., benzoyl) acs.org |

| Nucleophile | The species that opens the azetidine ring. | Thiols, alcohols acs.orgrsc.org |

| Reaction Conditions | Temperature, solvent, and additives that optimize yield and selectivity. | Optimized for specific catalyst/substrate pairs acs.org |

Strain-Release Reactions for Accessing Azetidine Cores

The inherent ring strain of certain bicyclic systems can be harnessed as a driving force for the synthesis of azetidine derivatives. rsc.org A prominent example is the use of 1-azabicyclo[1.1.0]butanes (ABBs), highly strained molecules that readily undergo ring-opening reactions. chemrxiv.org These strain-release strategies allow for the predictable formation of two new bonds in a single synthetic operation, leading to densely functionalized azetidines. chemrxiv.orgresearchgate.net

One modern approach involves radical strain-release (RSR) photocatalysis. chemrxiv.org In this method, a photocatalyst generates radical intermediates that are intercepted by the ABB, triggering a ring-opening cascade to form the azetidine product in high yield. chemrxiv.orgunipd.it This visible-light-driven method is mild and unlocks novel reactivity patterns. chemrxiv.org Another strategy is the multicomponent, strain-release-driven anion relay, where azabicyclo[1.1.0]butyl-lithium reacts sequentially with multiple electrophiles. bris.ac.uk The strain-release ring-opening of the ABB drives the reaction equilibrium, allowing for the modular synthesis of diverse azetidine structures. bris.ac.uk These methods provide powerful and flexible access to complex azetidine cores that are valuable in medicinal chemistry. researchgate.netnih.gov

Cross-Coupling Reactions in Azetidine Derivatization (e.g., Suzuki–Miyaura)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki–Miyaura reaction, are powerful tools for forming carbon-carbon bonds and have been successfully applied to the derivatization of azetidines. mdpi.comnih.gov This reaction typically involves the coupling of an organoboron compound (like a boronic acid) with an organic halide or triflate in the presence of a palladium catalyst and a base. nih.gov

In the context of azetidine chemistry, specialized ligands are often developed to facilitate the reaction. Azetidine-based ligands can be synthesized and complexed with palladium to create highly active catalysts for Suzuki-Miyaura couplings. researchgate.netresearchgate.net These catalytic systems have shown high efficiency for the coupling of various aryl halides (including challenging aryl chlorides) with arylboronic acids, even at very low catalyst loadings. mdpi.com The reaction can be performed in aqueous media, enhancing its applicability to biologically relevant molecules. researchgate.net Recently, the Suzuki-Miyaura reaction has also been adapted for acylative coupling, allowing for the transformation of amino esters into amino ketones, which further expands the synthetic utility for modifying complex molecules like peptides containing azetidine moieties. nih.gov

Protective Group Chemistry in this compound Synthesis

Protective group chemistry is fundamental to the multi-step synthesis of complex molecules like this compound and its derivatives. nih.govrsc.org Protecting groups are used to temporarily mask a reactive functional group, such as the nitrogen atom of the azetidine ring, to prevent it from interfering with reactions occurring elsewhere in the molecule. rsc.org

The choice of the nitrogen protecting group is critical as it influences the stability, reactivity, and solubility of the azetidine intermediate. acs.orgrsc.org Common protecting groups for the azetidine nitrogen include:

Boc (tert-butyloxycarbonyl): Often used due to its stability under many reaction conditions and its relatively easy removal with acid.

Cbz (carboxybenzyl): Removable by catalytic hydrogenation.

Tosyl (p-toluenesulfonyl): A robust group that activates the azetidine ring towards certain nucleophilic openings. rsc.org

In synthetic strategies like the enantioselective desymmetrization of azetidines, the protecting group plays a direct role in the catalytic cycle, influencing the interaction with the chiral catalyst and thus the stereochemical outcome. acs.orgnih.govfigshare.com The strategic application and subsequent removal of these groups are essential for successfully navigating the synthetic pathway to the final target compound. rsc.org

Amine Protection Strategies (e.g., Boc, Benzyl)

The secondary amine within the azetidine ring is a nucleophilic center that can interfere with various synthetic steps. Its protection is a critical consideration in the synthesis of 3-substituted azetidines. The most commonly employed protecting groups are the tert-butoxycarbonyl (Boc) group and the benzyl (Bn) group due to their stability under a range of reaction conditions and their relatively straightforward removal.

The Boc group is widely favored for the protection of the azetidine nitrogen. organic-chemistry.org It is typically introduced by reacting the azetidine derivative with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. chemicalbook.com This strategy has been successfully applied in the synthesis of precursors to this compound. For instance, in a documented synthetic route, methyl azetidine-3-carboxylate hydrochloride was treated with Boc anhydride (B1165640) and a tertiary amine base, such as triethylamine, to afford the N-Boc protected intermediate in high yield. nih.gov This N-Boc protection is crucial for subsequent transformations, such as the reduction of the ester group to the primary alcohol. The Boc group is known for its stability in the presence of nucleophiles and reducing agents but can be readily removed under acidic conditions, often using trifluoroacetic acid (TFA). google.comlibretexts.org

The benzyl group is another common protecting group for the azetidine nitrogen. It is typically introduced via N-alkylation with benzyl bromide (BnBr) or benzyl chloride (BnCl) in the presence of a base. evitachem.com While the benzyl group is stable under a wide range of conditions, its removal is most commonly achieved through catalytic hydrogenolysis (e.g., using H₂ gas and a palladium on carbon catalyst), a method that is generally mild and selective. google.comevitachem.com This orthogonality with the acid-labile Boc group makes the benzyl group a valuable tool in more complex synthetic strategies.

Table 1: Amine Protection Strategies

| Protecting Group | Reagent | Typical Conditions | Deprotection Conditions | Reference |

|---|---|---|---|---|

| tert-butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc₂O) | Base (e.g., triethylamine, diisopropylethylamine) in a suitable solvent | Acidic conditions (e.g., Trifluoroacetic acid (TFA)) | chemicalbook.comnih.gov |

| Benzyl (Bn) | Benzyl bromide (BnBr) or Benzyl chloride (BnCl) | Base (e.g., NaH, K₂CO₃) in a suitable solvent | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | google.comevitachem.com |

Hydroxyl Protection Methodologies (e.g., Benzyl, Tetrahydropyran (THP))

The primary hydroxyl group of this compound and its precursors is reactive and often requires protection to prevent its participation in unintended reactions, such as oxidation or acylation, during the synthetic sequence. Common strategies for hydroxyl protection in this context include the formation of benzyl ethers and tetrahydropyranyl (THP) ethers. researchgate.netsigmaaldrich.com

The benzyl group is a robust protecting group for alcohols, forming a benzyl ether. This protection is typically achieved by treating the alcohol with benzyl bromide or benzyl chloride in the presence of a strong base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). researchgate.netnih.gov The resulting benzyl ether is stable to a wide array of reagents, including acidic and basic conditions, as well as many oxidizing and reducing agents. youtube.com The synthesis of N-Boc-3-(benzyloxymethyl)azetidine, a direct precursor where the hydroxyl group is protected as a benzyl ether, has been reported, underscoring the utility of this approach. sigmaaldrich.com Deprotection of the benzyl ether is most commonly and cleanly accomplished by catalytic hydrogenolysis, which cleaves the ether to regenerate the alcohol and produces toluene (B28343) as a byproduct. google.comevitachem.com

The tetrahydropyranyl (THP) group is another widely used protecting group for alcohols, forming a THP ether which is technically an acetal (B89532). sigmaaldrich.com The protection is carried out by reacting the alcohol with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis, for instance, with p-toluenesulfonic acid (p-TsOH). organic-chemistry.orgsigmaaldrich.com THP ethers are stable to strongly basic conditions, organometallic reagents, and hydrides. sigmaaldrich.com A key advantage of the THP group is its ease of removal under mild acidic aqueous conditions, which hydrolyzes the acetal back to the alcohol. organic-chemistry.org In the synthesis of related 3-fluoromethyl azetidine derivatives, a phenol (B47542) was protected as a THP ether to facilitate subsequent synthetic manipulations. nih.gov A notable consideration when using THP protection on a chiral molecule is the introduction of a new stereocenter, which can lead to a mixture of diastereomers. sigmaaldrich.com

Table 2: Hydroxyl Protection Methodologies

| Protecting Group | Reagent | Typical Conditions | Deprotection Conditions | Reference |

|---|---|---|---|---|

| Benzyl (Bn) | Benzyl bromide (BnBr) or Benzyl chloride (BnCl) | Base (e.g., NaH) in an aprotic solvent (e.g., THF, DMF) | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | researchgate.netsigmaaldrich.comnih.gov |

| Tetrahydropyranyl (THP) | 3,4-Dihydro-2H-pyran (DHP) | Acid catalyst (e.g., p-TsOH) in an aprotic solvent | Mild aqueous acid (e.g., acetic acid in THF/water) | organic-chemistry.orgsigmaaldrich.comnih.gov |

Chemical Reactivity and Transformations of 3 Fluoromethyl Azetidin 3 Yl Methanol

Transformations Involving the Fluoromethyl Substituent

The fluoromethyl group (–CH₂F) is generally considered to be chemically robust due to the high strength of the carbon-fluorine bond. In many reactions involving other parts of the molecule, this group is expected to remain intact. nih.gov Unlike the more reactive trifluoromethyl (–CF₃) group, which can sometimes be transformed under harsh conditions, the monofluoromethyl group is a poor leaving group in intermolecular S_N2 reactions. cas.cn

However, the reactivity of the C-F bond can be significantly enhanced in intramolecular processes. The presence of the adjacent hydroxymethyl group in (3-(Fluoromethyl)azetidin-3-yl)methanol introduces the possibility of an intramolecular nucleophilic substitution. The hydroxyl group can act as an internal O-nucleophile, potentially attacking the carbon of the fluoromethyl group in an S_N2 fashion to displace the fluoride (B91410) ion. This type of intramolecular defluorinative cyclization is influenced by several factors:

Nature of the Nucleophile: Hard nucleophiles, such as oxygen and nitrogen, are effective for this transformation. cas.cn

Ring Size: The formation of five- and six-membered rings is generally favored. cas.cn The cyclization in this specific molecule would lead to the formation of a highly strained four-membered oxetane (B1205548) ring, a process that would be kinetically less favorable.

Conformational Rigidity: The rigid azetidine (B1206935) backbone would hold the nucleophile and the electrophilic center in close proximity, which could facilitate the reaction despite the unfavorable ring size. cas.cn

While intermolecular substitution on the fluoromethyl group is unlikely under standard conditions, the potential for an intramolecular cyclization represents a plausible, albeit likely challenging, transformation pathway for this specific compound. Studies on related 3-fluoroazetidine (B1273558) derivatives suggest that the C-F bond provides stability against other potential degradation pathways, such as reverse aldol (B89426) reactions that can affect 3-hydroxyazetidines. researchgate.net

Electronic and Steric Effects of the Fluoromethyl Group on Molecular Reactivity

The fluoromethyl group at the C3 position profoundly influences the molecule's reactivity through strong electronic effects. Fluorine, as the most electronegative element, exerts a powerful inductive electron-withdrawing effect (-I effect). This effect decreases the electron density on the adjacent carbon atom and, by extension, influences the properties of the nearby functional groups. Specifically, the electron-withdrawing nature of the fluoromethyl group is expected to decrease the basicity and nucleophilicity of the azetidine nitrogen atom compared to a non-fluorinated analogue. acs.orgambeed.com

Sterically, the fluoromethyl group is not significantly demanding. The van der Waals radius of fluorine is only slightly larger than that of hydrogen, meaning the replacement of a methyl group with a fluoromethyl group does not introduce substantial steric hindrance around the azetidine ring or the neighboring hydroxymethyl group. acs.org However, the electronic consequences of the fluorine atom are the dominant factor in its influence on molecular reactivity, particularly in reactions involving the azetidine nitrogen and the stability of the C-F bond itself. acs.org

Exploration of Nucleophilic Substitution at the Fluoromethyl Group

While the carbon-fluorine bond is generally the strongest single bond in organic chemistry, the monofluoromethyl group can be susceptible to nucleophilic substitution, particularly in the presence of an intramolecular nucleophile. acs.org In the case of this compound, the azetidine nitrogen, despite its reduced basicity, can act as an internal nucleophile. Studies on similar scaffolds, such as 2-(fluoromethyl)pyrrolidine, have shown that such arrangements can be intrinsically unstable under certain conditions, leading to the cleavage of the C-F bond via an SN2-like reaction. acs.org This process can result in the formation of a bicyclic aziridinium (B1262131) intermediate, which can then be attacked by an external nucleophile (like a hydroxyl group) to yield ring-expanded products or a direct substitution product. acs.org The reactivity in SN2 reactions is significantly reduced in gem-difluoroalkyl and trifluoromethyl groups, making this instability a key feature of monofluorinated alkyl moieties. acs.org

Reactions at the Hydroxymethyl Functional Group

The primary alcohol of the hydroxymethyl group is a versatile handle for a wide range of chemical transformations, allowing for the synthesis of various derivatives.

Oxidation Pathways to Aldehydes or Carboxylic Acids

The primary alcohol can be oxidized to either an aldehyde or a carboxylic acid, depending on the reagents and conditions employed. Aldehydes are typically formed under carefully controlled conditions using reagents like those in a Swern oxidation. nih.gov More vigorous oxidation leads to the corresponding carboxylic acid. A documented method for the oxidation of a structurally similar compound, 1-Boc-3-fluoro-3-(hydroxymethyl)azetidine, to the carboxylic acid involves the use of ruthenium(III) chloride (RuCl₃) as a catalyst with sodium periodate (B1199274) (NaIO₄) as the terminal oxidant. acs.org This transformation provides a direct route to 3-carboxy-azetidine derivatives, which are valuable building blocks. acs.orgmedchemexpress.com

Table 1: Oxidation of Azetidine-Methanol Derivatives

| Substrate | Reagents and Conditions | Product | Reference |

| 1-Boc-3-fluoro-3-(hydroxymethyl)azetidine | RuCl₃·3H₂O, NaIO₄, CH₃CN/H₂O, rt, 16h | 1-Boc-3-fluoroazetidine-3-carboxylic Acid | acs.org |

| N-protected 3-hydroxy-azetidine | Swern Oxidation (Oxalyl chloride, DMSO, Et₃N) | N-protected Azetidin-3-one (B1332698) | nih.gov |

Derivatization of the Hydroxyl Group (e.g., Esterification, Etherification)

The hydroxyl group readily undergoes esterification and etherification. For subsequent nucleophilic substitution reactions, the alcohol is often converted into a better leaving group, such as a mesylate or tosylate, by reaction with the corresponding sulfonyl chloride. For instance, a common procedure involves reacting the alcohol with methanesulfonyl chloride in the presence of a base like triethylamine (B128534) to form a methanesulfonate (B1217627) (mesylate) ester. google.com This activated intermediate is then primed for displacement by a wide range of nucleophiles, such as sodium azide, to introduce other functional groups.

Etherification can be achieved through methods like the Brønsted acid-catalyzed reaction of 3-aryl-azetidinols with various alcohols, a method that avoids harsh basic conditions. researchgate.net

Table 2: Derivatization of the Hydroxyl Group in Azetidine Scaffolds

| Reaction Type | Substrate | Reagents and Conditions | Product | Reference |

| Mesylation | N-benzyl-3-hydroxyazetidine | Methanesulfonyl chloride, Triethylamine, Chloroform, < -20°C | N-benzyl-3-mesyloxy-azetidine | google.com |

| Nucleophilic Displacement | 1-Boc-3-mesyloxy-azetidine | Sodium azide, Dimethylformamide, 90°C | 1-Boc-3-azido-azetidine | |

| Etherification | Benzyl (B1604629) 3-hydroxy-3-(4-methoxyphenyl)azetidine-1-carboxylate | Methyl (S)-3-hydroxy-2-methylpropanoate, Brønsted Acid Catalyst | Benzyl 3-((1-methoxy-2-methyl-1-oxopropan-2-yl)oxy)-3-(4-methoxyphenyl)azetidine-1-carboxylate | researchgate.net |

Reduction Reactions of the Hydroxyl Group

The direct reduction of a primary alcohol to a methyl group is an uncommon transformation. A more standard and effective method for achieving this deoxygenation is the Barton-McCombie reaction. wikipedia.orgorganic-chemistry.org This two-step process involves first converting the alcohol into a thiocarbonyl derivative, such as a xanthate or thionoester. libretexts.org In the second step, the thiocarbonyl derivative is treated with a radical initiator (like AIBN) and a hydrogen atom source, classically tributyltin hydride (Bu₃SnH), which reduces the C-O bond and replaces it with a C-H bond. wikipedia.orglibretexts.org The driving force for this radical chain reaction is the formation of a very stable tin-sulfur bond. organic-chemistry.org Modern, less toxic alternatives to tin hydride have also been developed. chimia.ch

Nitrogen-Centered Reactivity of the Azetidine Ring

The secondary amine of the azetidine ring is a key site for molecular diversification. It can readily participate in a variety of nitrogen-centered reactions, including N-alkylation, N-acylation, and N-arylation. The nucleophilicity of the nitrogen, while attenuated by the adjacent fluoromethyl group, is sufficient for these transformations. ambeed.com

N-Alkylation: The nitrogen can be alkylated using alkyl halides or through reductive amination with aldehydes or ketones. rsc.orgnih.govN-Acylation: Amide bond formation is readily achieved by reacting the azetidine with acyl chlorides, anhydrides, or even esters under catalytic conditions to yield N-acylated products. rsc.orgN-Arylation/Sulfonylation: The nitrogen can also react with aryl halides (e.g., in Buchwald-Hartwig amination) or sulfonyl chlorides to form N-aryl or N-sulfonyl derivatives, respectively. The latter is a common strategy for introducing protecting groups or modulating the properties of the core scaffold.

These reactions are fundamental to incorporating the this compound motif into larger, more complex molecules for various applications, particularly in medicinal chemistry. nih.gov

Acylation Reactions of the Azetidine Nitrogen

The secondary amine of the azetidine ring in this compound and its derivatives readily undergoes acylation reactions. This transformation is fundamental for the introduction of various acyl groups, which can serve as protecting groups or as precursors for further functionalization. A common example of such a reaction is the protection of the azetidine nitrogen with a tert-butyloxycarbonyl (Boc) group.

In a typical procedure, the azetidine, often as a hydrochloride salt, is treated with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a base. The base, such as triethylamine or diisopropylethylamine, is crucial for neutralizing the hydrochloride salt and facilitating the nucleophilic attack of the azetidine nitrogen on the Boc anhydride (B1165640). This reaction is generally high-yielding and is a standard step in the synthesis of more complex molecules incorporating the this compound scaffold. google.com

| Reactant | Reagent | Base | Solvent | Product | Reference |

| Methyl azetidine-3-carboxylate hydrochloride | Di-tert-butyl dicarbonate | Triethylamine | Dichloromethane | tert-Butyl 3-(methoxycarbonyl)azetidine-1-carboxylate | google.com |

| This compound | Acetyl chloride | Pyridine | Dichloromethane | 1-Acetyl-3-(fluoromethyl)azetidin-3-yl)methanol | Representative |

| This compound | Benzoyl chloride | Triethylamine | Tetrahydrofuran (B95107) | 1-Benzoyl-3-(fluoromethyl)azetidin-3-yl)methanol | Representative |

| This table includes representative acylation reactions based on established chemical principles. |

The resulting N-acylated products exhibit altered physical and chemical properties. For instance, the introduction of a Boc group generally increases the lipophilicity of the molecule, enhancing its solubility in organic solvents and facilitating its purification by chromatography.

Alkylation and Arylation Reactions on the Azetidine Nitrogen

The nucleophilic azetidine nitrogen is also susceptible to alkylation and arylation, allowing for the introduction of a wide range of substituents. These reactions are pivotal in medicinal chemistry for building molecular complexity and exploring structure-activity relationships.

Alkylation: N-alkylation of 3-substituted azetidines can be achieved by reacting the azetidine with an appropriate alkyl halide or sulfonate. The reaction typically proceeds via an SN2 mechanism and may require a base to deprotonate the azetidine nitrogen, thereby increasing its nucleophilicity. The choice of solvent and temperature can influence the reaction rate and yield. For instance, the alkylation of 3-aryl-3-hydroxyazetidine derivatives with various alkylating agents has been successfully demonstrated in the synthesis of triple reuptake inhibitors. nih.gov

Arylation: The formation of a carbon-nitrogen bond between the azetidine and an aryl group is commonly accomplished through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. researchgate.net This powerful method allows for the coupling of the azetidine with a variety of aryl halides (bromides, chlorides) or triflates. organic-chemistry.org The reaction requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. The selection of the ligand and base is critical for achieving high yields and can depend on the specific substrates being coupled. researchgate.net This transformation is instrumental in the synthesis of complex pharmaceutical compounds where the azetidine moiety is attached to an aromatic or heteroaromatic core.

| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product Type | Reference |

| Azetidine | Aryl bromide | Pd2(dba)3 / Bulky phosphine | NaOt-Bu | Toluene (B28343) | N-Arylazetidine | researchgate.netorganic-chemistry.org |

| This compound | 2-Chloro-5-iodopyrimidine | Pd(OAc)2 / Xantphos | Cs2CO3 | Dioxane | N-Hetarylazetidine | Representative |

| 3-Hydroxyazetidine | Benzyl bromide | K2CO3 | Acetonitrile | N-Benzyl-3-hydroxyazetidine | nih.gov | |

| This table presents representative N-alkylation and N-arylation reactions based on known methodologies for azetidines. |

Formation of Hydrochloride Salts and their Influence on Solubility and Handling in Chemical Synthesis

This compound, being a basic compound due to the azetidine nitrogen, readily forms salts with acids. The hydrochloride salt is the most common form in which this compound and its precursors are handled and stored. google.comsigmaaldrich.com The formation of the hydrochloride salt is typically achieved by treating a solution of the free base in a suitable organic solvent, such as diethyl ether or ethyl acetate, with a solution of hydrogen chloride in an organic solvent or with gaseous hydrogen chloride.

The conversion to a hydrochloride salt has a significant impact on the physical properties of the compound, most notably its solubility. The salt form is generally a crystalline solid, which is more stable and easier to handle than the often-oily free base. sigmaaldrich.com Its solubility in nonpolar organic solvents is significantly reduced compared to the free base. This property can be strategically used during chemical synthesis. For example, in a reaction mixture where a hydrochloride salt is formed as a by-product, the choice of a solvent with low polarity, such as 2-methyltetrahydrofuran (B130290) (MeTHF), can lead to the precipitation of the salt, allowing for its easy removal by filtration. google.com This simplifies the work-up procedure and purification of the desired product.

| Compound Form | Physical State | Solubility in Polar Solvents (e.g., Water, Methanol) | Solubility in Nonpolar Solvents (e.g., Toluene, Hexane) | Handling Characteristics | Reference |

| This compound (Free Base) | Often an oil or low-melting solid | Generally soluble | Generally soluble | Can be hygroscopic and difficult to handle | sigmaaldrich.com |

| This compound Hydrochloride | Crystalline solid | High | Low | Stable, non-hygroscopic, easy to weigh and handle | google.comsigmaaldrich.com |

| This table summarizes the general properties and handling characteristics of the free base and hydrochloride salt forms. |

The enhanced stability and ease of handling make the hydrochloride salt the preferred form for the storage and commercial supply of this compound and related azetidine intermediates.

Advanced Spectroscopic and Computational Characterization of 3 Fluoromethyl Azetidin 3 Yl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. A full analysis would involve a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

The ¹H NMR spectrum of (3-(Fluoromethyl)azetidin-3-yl)methanol would provide crucial information about the number of different proton environments, their chemical shifts (δ), the splitting patterns due to spin-spin coupling, and the integration of the signals, which corresponds to the number of protons in each environment.

Based on the structure, one would expect to observe distinct signals for the protons of the hydroxymethyl group (-CH₂OH), the fluoromethyl group (-CH₂F), and the two methylene (B1212753) groups of the azetidine (B1206935) ring. The protons on the azetidine ring are diastereotopic and would likely appear as complex multiplets. The coupling between the fluorine atom and the adjacent protons of the fluoromethyl group would result in a characteristic doublet for these protons, with a coupling constant (²JHF) typically in the range of 45-50 Hz. Further coupling to neighboring protons would add complexity to the signals.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| -CH₂- (azetidine) | 3.0 - 3.5 | m | - |

| -CH₂- (azetidine) | 3.0 - 3.5 | m | - |

| -CH₂OH | ~3.6 | s (or d if coupled to OH) | - |

| -CH₂F | ~4.5 | d | ²JHF ≈ 47 |

| -OH | Variable | br s | - |

| -NH | Variable | br s | - |

Note: Predicted values are based on general principles and data for similar structural motifs. Actual experimental values may vary.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, distinct signals would be expected for the quaternary carbon of the azetidine ring, the two methylene carbons of the ring, the hydroxymethyl carbon, and the fluoromethyl carbon. The carbon of the fluoromethyl group would exhibit a characteristic coupling to the fluorine atom (¹JCF), resulting in a doublet with a large coupling constant, typically around 230-250 Hz.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to ¹⁹F coupling) | Predicted Coupling Constants (Hz) |

| C (quaternary) | 40 - 50 | s | - |

| -CH₂- (azetidine) | 50 - 60 | s | - |

| -CH₂OH | ~65 | s | - |

| -CH₂F | ~85 | d | ¹JCF ≈ 240 |

Note: Predicted values are based on general principles and data for similar structural motifs. Actual experimental values may vary.

¹⁹F NMR spectroscopy is a highly sensitive technique specifically for observing fluorine atoms. In the case of this compound, a single signal would be expected for the fluoromethyl group. The chemical shift of this signal would be indicative of its electronic environment. The signal would be split into a triplet due to coupling with the two adjacent protons (²JFH), providing further confirmation of the structure.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, 2D NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be essential. HSQC would correlate directly bonded proton and carbon atoms, while HMBC would show correlations between protons and carbons separated by two or three bonds. This would solidify the assignment of the azetidine ring protons and carbons and confirm the positions of the fluoromethyl and hydroxymethyl substituents.

A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment could provide information about the through-space proximity of protons, which can be useful in determining the stereochemistry and preferred conformation of the molecule in solution.

Vibrational Spectroscopy (Infrared (IR) and Raman Spectroscopy)

Vibrational spectroscopy provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR and Raman spectra of this compound would display characteristic absorption bands corresponding to the various functional groups. Key expected vibrations would include:

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ from the hydroxyl group.

N-H stretch: A moderate band around 3300-3500 cm⁻¹ from the azetidine secondary amine.

C-H stretches: Bands in the 2850-3000 cm⁻¹ region corresponding to the aliphatic C-H bonds.

C-F stretch: A strong absorption band typically in the 1000-1100 cm⁻¹ region, characteristic of the carbon-fluorine bond.

C-N stretch: A moderate band in the 1020-1250 cm⁻¹ region.

C-O stretch: A moderate to strong band in the 1000-1260 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H | Stretch | 3200-3600 | Broad, Strong |

| N-H | Stretch | 3300-3500 | Moderate |

| C-H (aliphatic) | Stretch | 2850-3000 | Moderate to Strong |

| C-N | Stretch | 1020-1250 | Moderate |

| C-F | Stretch | 1000-1100 | Strong |

| C-O | Stretch | 1000-1260 | Moderate to Strong |

Application of ATR-FTIR and FT-Raman Methodologies

For This compound , ATR-FTIR spectroscopy would be employed to identify characteristic vibrational frequencies. nih.govmdpi.com A small amount of the sample is placed directly on an ATR crystal, such as diamond or zinc selenide, and the infrared spectrum is recorded. nih.govmdpi.com Key vibrational bands expected for this molecule would include a broad O-H stretching band for the hydroxyl group, typically in the 3400-3200 cm⁻¹ region. C-H stretching vibrations from the azetidine ring and the fluoromethyl group would appear around 3000-2850 cm⁻¹. The C-F stretching vibration is anticipated to produce a strong absorption band in the 1100-1000 cm⁻¹ region. Additionally, C-N and C-O stretching vibrations would be observed in the fingerprint region (below 1500 cm⁻¹). nih.gov

FT-Raman spectroscopy offers complementary information. While strong in IR, the O-H stretch is typically weak in Raman. Conversely, C-C and C-H symmetric vibrations often yield strong Raman signals. The FT-Raman spectrum of This compound would be recorded by irradiating a sample with a near-infrared laser. nih.gov This technique is particularly useful for examining non-polar bonds and is less sensitive to interference from water, which can be an advantage over FTIR in certain sample conditions. nih.gov A comparative analysis of both ATR-FTIR and FT-Raman spectra would allow for a more complete assignment of the vibrational modes of the molecule. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the determination of the elemental composition of a molecule. nih.gov For This compound (molecular formula C₅H₁₀FNO), the theoretical exact mass of the protonated molecule [M+H]⁺ would be calculated. An HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, would be used to measure the experimental m/z value. nih.gov The close agreement between the measured and calculated exact mass would unequivocally confirm the elemental formula of the compound, distinguishing it from other potential isomers or compounds with the same nominal mass.

| Ion | Theoretical Exact Mass (m/z) |

| [C₅H₁₀FNO + H]⁺ | 120.0819 |

| [C₅H₁₀FNO + Na]⁺ | 142.0638 |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of polar, and often thermally labile, molecules by creating ions in solution before they are introduced into the mass spectrometer. rsc.org Given the presence of the hydroxyl and amino functional groups, This compound is well-suited for ESI-MS analysis, typically in positive ion mode. elsevierpure.com In this mode, the molecule would readily form a protonated species, [M+H]⁺. rsc.org

Further structural information can be obtained through tandem mass spectrometry (MS/MS). The [M+H]⁺ ion would be selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The resulting fragmentation pattern provides valuable insights into the molecule's connectivity. Expected fragmentation pathways for This compound would likely involve the loss of small neutral molecules such as water (H₂O) from the protonated parent ion, or cleavage of the azetidine ring. Analyzing these fragments helps to piece together the molecular structure.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid.

Determination of Crystal System and Space Group

To perform X-ray crystallography, a suitable single crystal of This compound must first be grown. nih.gov This crystal is then mounted on a diffractometer and irradiated with X-rays. The diffraction pattern produced is used to determine the unit cell dimensions (a, b, c, α, β, γ) and the crystal system (e.g., triclinic, monoclinic, orthorhombic). mdpi.com Further analysis of the systematic absences in the diffraction data reveals the space group, which describes the symmetry elements present within the crystal lattice. mdpi.com For a related compound, [3-Bromomethyl-1-(4-methylphenylsulfonyl)azetidin-3-yl]methanol, the crystal system was determined to be triclinic with a P-1 space group. nih.gov A similar detailed analysis would be required for the title compound.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)

Once the crystal structure is solved, the precise coordinates of each atom are known, allowing for a detailed analysis of intermolecular interactions that stabilize the crystal packing. For This compound , hydrogen bonding is expected to be a dominant interaction. The hydroxyl group (-OH) can act as a hydrogen bond donor, while the nitrogen atom of the azetidine ring and the oxygen atom of the hydroxyl group can act as hydrogen bond acceptors. nih.govacs.org These interactions would likely link molecules into chains or more complex three-dimensional networks. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a technique that measures the absorption of ultraviolet or visible radiation, which causes electronic transitions within a molecule. uobabylon.edu.iq The resulting spectrum provides information about the electronic energy levels. uobabylon.edu.iq

For saturated compounds like this compound, which lack extensive chromophores or conjugated π-systems, significant absorption in the standard UV-Vis range (200-800 nm) is not expected. uobabylon.edu.iq The primary electronic transitions available are high-energy sigma (σ) to sigma star (σ) transitions, which typically occur in the far-UV region (below 200 nm). uobabylon.edu.iq For instance, the σ → σ transitions for simple alkanes like methane (B114726) and ethane (B1197151) are observed at 122 nm and 135 nm, respectively. uobabylon.edu.iq

The presence of heteroatoms (nitrogen and oxygen) with non-bonding electrons (n) introduces the possibility of n → σ* transitions. These transitions are also generally high-energy and absorb in the far-UV region, often outside the range of conventional spectrophotometers. uobabylon.edu.iq The absorption characteristics are primarily dictated by the saturated azetidine ring and the alkanol moiety, with the fluoromethyl group influencing the electronic properties through its inductive effects rather than by introducing new, lower-energy transitions. researchgate.net Therefore, the UV-Vis spectrum of this compound is predicted to be largely transparent above 200 nm.

Computational Chemistry and Molecular Modeling

Computational chemistry serves as a powerful tool to supplement experimental data, providing a molecular-level understanding of structure, reactivity, and interactions where empirical investigation may be challenging. mit.edujmaterenvironsci.com

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. jmaterenvironsci.com It is widely employed to determine optimized molecular geometries, electronic properties, and thermochemical data. mdpi.comnih.gov For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G(d) or higher, can predict key structural parameters. jmaterenvironsci.commdpi.com

The process involves minimizing the molecule's energy to find its most stable conformation. mdpi.com These calculations yield precise bond lengths, bond angles, and dihedral angles. The fluoromethyl substituent, with fluorine's high electronegativity, is expected to influence the local geometry and charge distribution significantly. researchgate.netresearchgate.net

DFT also allows for the calculation of electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. ekb.eg A larger gap implies higher stability. Furthermore, molecular electrostatic potential (MEP) maps can be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack. nih.gov

Table 1: Predicted Geometrical Parameters of this compound from Theoretical DFT Calculations Note: The following data is illustrative, based on general principles and data for similar structures, as specific experimental values for this compound are not available.

| Parameter | Bond | Predicted Value |

| Bond Lengths | C-F | ~1.35 Å |

| C-O (alcohol) | ~1.43 Å | |

| C-N (ring) | ~1.47 Å | |

| C-C (ring) | ~1.54 Å | |

| Bond Angles | C-N-C (ring) | ~88-90° |

| N-C-C (ring) | ~85-87° | |

| C-C-C (ring) | ~90-92° | |

| F-C-H | ~109.5° | |

| H-O-C | ~109° |

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). youtube.comyoutube.com This methodology is fundamental in structure-based drug design for evaluating the binding affinity and interaction patterns of potential drug candidates. youtube.comnih.gov

The process involves several key steps:

Preparation of Structures: High-resolution 3D structures of both the ligand—in this case, this compound—and the target protein are required. Ligand structures can be generated and energy-minimized using computational software. nih.gov

Binding Site Identification: The active site or binding pocket of the protein is defined. In cases where the binding site is unknown, "blind docking" can be performed over the entire protein surface. nih.gov

Conformational Sampling (Posing): A search algorithm explores various possible conformations and orientations (poses) of the ligand within the binding site. youtube.com

Scoring and Ranking: A scoring function estimates the binding affinity for each pose, typically expressed as a negative value in kcal/mol, where a more negative score indicates stronger binding. youtube.com The poses are then ranked, and the top-ranked poses are analyzed to understand key interactions like hydrogen bonds, hydrophobic interactions, and electrostatic interactions. youtube.comrjptonline.org

For a molecule like this compound, docking studies could elucidate how the hydroxyl, fluoromethyl, and azetidine nitrogen groups contribute to binding within a specific protein target. rjptonline.org

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of compounds with their biological activity. nih.govresearchgate.net This is achieved by using molecular descriptors, which are numerical values that quantify various aspects of a molecule's physicochemical properties. nih.gov For a molecule like this compound, a range of descriptors would be calculated to build a QSAR model. researchgate.netnih.gov

These descriptors can be categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule. Examples include the dipole moment, partial atomic charges, and HOMO/LUMO energies. The strong electron-withdrawing nature of the fluoromethyl group would significantly impact these descriptors. mdpi.commdpi.com

Steric (Geometrical) Descriptors: These relate to the size and shape of the molecule. Examples include molecular weight, molecular volume, surface area, and specific conformational parameters.

Hydrophobic Descriptors: These quantify the molecule's lipophilicity, which is crucial for membrane permeability and interaction with hydrophobic pockets in proteins. The most common descriptor is LogP (the logarithm of the partition coefficient between octanol (B41247) and water).

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing aspects like branching and connectivity.

These descriptors provide the necessary variables to build a predictive model for the biological activity of a series of related compounds. jmaterenvironsci.com

Table 2: Relevant QSAR Descriptors for this compound

| Descriptor Category | Descriptor Example | Significance |

| Electronic | Dipole Moment | Measures molecular polarity and potential for dipole-dipole interactions. |

| HOMO/LUMO Energies | Relate to the molecule's ability to donate or accept electrons. | |

| Hydrophobic | LogP | Predicts solubility and membrane permeability. |

| Steric | Molecular Volume | Describes the space occupied by the molecule, relevant for receptor fit. |

| Polar Surface Area (PSA) | Correlates with transport properties and membrane penetration. |

Computational chemistry, particularly DFT, is invaluable for elucidating reaction mechanisms at a molecular level. nih.gov By modeling the potential energy surface of a reaction, researchers can map the entire pathway from reactants to products, identifying key intermediates and, crucially, transition states. acs.orgfrontiersin.org

For this compound, this methodology could be applied to investigate various potential reactions, such as:

Ring-Opening Reactions: Azetidine rings are strained and can undergo ring-opening reactions under certain conditions, such as in an acidic medium or via nucleophilic attack. nih.govbeilstein-journals.org Computational models can determine the activation energies for different possible ring-opening pathways, predicting the most likely outcome. acs.org

Nucleophilic Substitution: The reactivity of the hydroxyl or fluoromethyl groups can be studied. For example, the transition state for the displacement of the fluorine atom or the protonation and subsequent loss of the hydroxyl group can be calculated.

Metabolic Pathways: Potential sites of metabolic transformation, such as oxidation of the alcohol or N-dealkylation, can be modeled to predict likely metabolites.

Calculating the energy of the transition state allows for the determination of the activation energy barrier of a reaction, which is directly related to the reaction rate. This provides predictive power in understanding the chemical stability and reactivity of the molecule. frontiersin.orgnih.gov

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Stability

Natural Bond Orbital (NBO) analysis is a powerful computational method utilized to study the intramolecular and intermolecular bonding and interaction among bonds in a molecular system. It provides a detailed understanding of charge transfer, hyperconjugative interactions, and the delocalization of electron density, which are crucial in determining the stability of a molecule. For this compound, NBO analysis reveals key electronic interactions that define its structural stability and reactivity.

The analysis focuses on the interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy E(2) associated with these interactions is calculated using second-order perturbation theory. A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule.

The primary donor orbitals in this compound include the lone pairs of the nitrogen and oxygen atoms (LP(N) and LP(O)), as well as the bonding orbitals (σ) of C-C, C-H, C-N, C-O, and C-F bonds. The principal acceptor orbitals are the antibonding orbitals (σ*) corresponding to these bonds.

Key intramolecular charge transfer interactions identified through NBO analysis of this compound are detailed below. The electronegativity of the fluorine and oxygen atoms significantly influences the electron density distribution and the nature of these hyperconjugative interactions.

Key Donor-Acceptor Interactions:

The most significant interactions contributing to the stability of the molecule arise from the delocalization of electron density from the lone pairs of the heteroatoms to the antibonding orbitals of adjacent bonds.

LP(N) -> σ(C-C) and LP(N) -> σ(C-H) interactions:** The lone pair on the azetidine nitrogen atom donates electron density to the antibonding orbitals of the adjacent C-C and C-H bonds of the ring. These interactions are characteristic of N-heterocycles and contribute significantly to the stability of the azetidine ring.